![molecular formula C28H36N4+2 B12526328 Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)- CAS No. 741247-10-9](/img/structure/B12526328.png)
Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is a complex organic compound known for its unique structure and properties This compound features a pyridinium core linked by a phenylenebis(methylene) bridge, with piperidinyl groups attached to the pyridinium rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] typically involves the reaction of 1,3-bis(methylpyridinium benzene) bromide with disodium maleonitriledithiolate and a metal salt such as potassium tetrachloropalladate (K₂PdCl₄). The reaction is carried out in an aqueous solution at room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridinium compounds.
Scientific Research Applications
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and photochromic materials.
Mechanism of Action
The mechanism by which Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes, receptors, and other proteins .
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Similar structure but with a different position of the phenylenebis(methylene) bridge.
1,1’-[1,4-Phenylenebis(methylene)]bis(4,4’-bipyridinium): Another related compound with bipyridinium units instead of piperidinyl groups.
Uniqueness
Pyridinium, 1,1’-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-] is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of piperidinyl groups and the 1,3-phenylenebis(methylene) bridge differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Properties
CAS No. |
741247-10-9 |
|---|---|
Molecular Formula |
C28H36N4+2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-piperidin-1-yl-1-[[3-[(4-piperidin-1-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C28H36N4/c1-3-14-31(15-4-1)27-10-18-29(19-11-27)23-25-8-7-9-26(22-25)24-30-20-12-28(13-21-30)32-16-5-2-6-17-32/h7-13,18-22H,1-6,14-17,23-24H2/q+2 |
InChI Key |
PIXGUQGDCBLRCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C[N+]4=CC=C(C=C4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


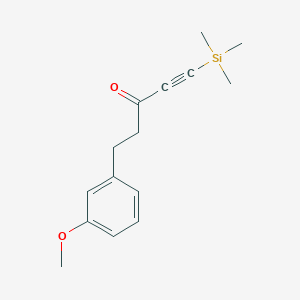
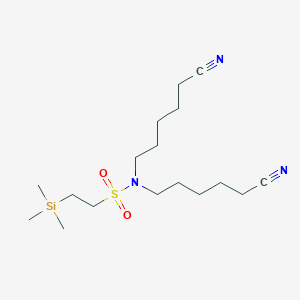
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
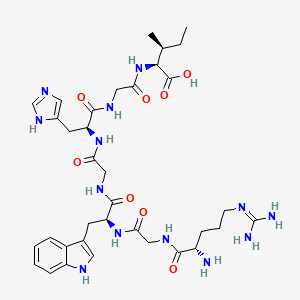
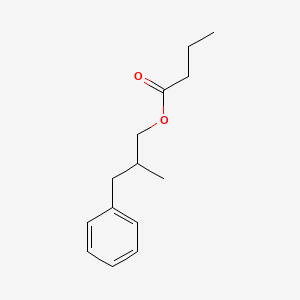
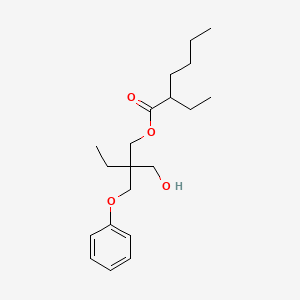
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

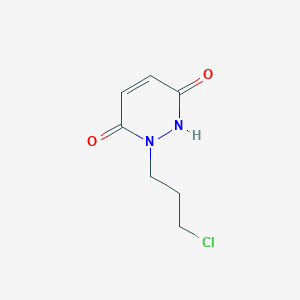

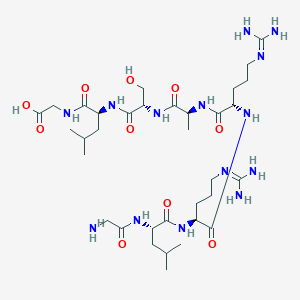
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
